6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine
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Overview
Description
“6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand in protein-protein interactions, and as a tool for drug discovery and development. In addition, it has been used to study the structure of proteins, as well as the biochemical and physiological effects of drugs.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to target a broad range of biological activities .
Mode of Action
It’s known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine for laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of experiments. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound can be toxic and should be handled with care. In addition, it is important to ensure that the compound is not contaminated with other compounds that may interfere with the experiment.
Future Directions
There are a number of potential future directions for 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine. First, further research is needed to better understand the mechanism of action of the compound and its potential applications in drug discovery and development. Additionally, further studies are needed to explore the potential therapeutic uses of this compound and to determine its safety and efficacy in humans. Finally, further studies are needed to investigate the potential side effects and toxicity of the compound.
Synthesis Methods
The synthesis of 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine can be achieved through a two-step process. First, the compound is synthesized from 3-(1H-imidazol-1-yl)propylchloride and 2-aminobenzonitrile. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The second step involves the reaction of the intermediate compound with 6-chloroquinoxaline. This reaction is also performed in the presence of a base and a catalyst. The resulting product is this compound.
Biochemical Analysis
Biochemical Properties
Compounds containing imidazole rings, such as this one, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of the compound .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes . Its impact on cell signaling pathways, gene expression, and cellular metabolism would need to be investigated in future studies.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
6-chloro-N-(3-imidazol-1-ylpropyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c15-11-2-3-12-13(8-11)18-9-14(19-12)17-4-1-6-20-7-5-16-10-20/h2-3,5,7-10H,1,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKUZDJRUEJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.